Ficuflavoside

Description

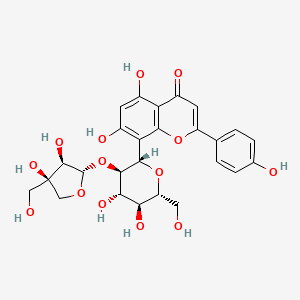

Structure

3D Structure

Properties

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-7-16-19(33)20(34)23(40-25-24(35)26(36,8-28)9-37-25)22(39-16)18-13(31)5-12(30)17-14(32)6-15(38-21(17)18)10-1-3-11(29)4-2-10/h1-6,16,19-20,22-25,27-31,33-36H,7-9H2/t16-,19-,20+,22+,23-,24+,25+,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENCXQGUCJRSOW-LBFLXUOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies for Ficuflavoside

Extraction Techniques for Ficuflavoside from Biological Sources

The initial step in isolating this compound from its natural source, the leaves of Milicia africana, involves extraction. This process is designed to efficiently remove a wide range of chemical constituents from the plant material.

Detailed Research Findings: The dried, powdered leaves of Milicia africana are subjected to extraction with methanol (B129727) at room temperature. This solvent is chosen for its ability to dissolve a broad spectrum of polar and moderately polar compounds, including flavonoid glycosides. The methanolic extract is then concentrated under reduced pressure to yield a crude residue. This crude extract is subsequently suspended in water and partitioned successively with chloroform (B151607) and ethyl acetate (B1210297). This liquid-liquid partitioning step separates compounds based on their differential solubility in the immiscible solvents. This compound, being a polar glycoside, is enriched in the more polar ethyl acetate fraction, which is then collected for further purification.

Chromatographic Separation Methods in this compound Isolation

Following extraction and initial fractionation, the ethyl acetate extract containing this compound requires further purification using various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Thin Layer Chromatography (TLC) is a crucial analytical tool used to monitor the progress of the separation and to determine the appropriate solvent systems for column chromatography. For the analysis of the fractions containing this compound, pre-coated silica (B1680970) gel plates are typically used. A solvent system of chloroform and methanol in a 4:1 ratio allows for the visualization of the compound spot under UV light.

Column Chromatography (CC) is the primary method for the preparative separation of the compounds within the ethyl acetate fraction.

Detailed Research Findings: The concentrated ethyl acetate fraction is applied to a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the proportion of methanol. This gradient elution allows for the separation of compounds based on increasing polarity. Fractions are collected systematically and analyzed by TLC. Those containing this compound, as identified by their similar TLC profiles, are combined.

Further purification is achieved using a column packed with Sephadex LH-20, a size-exclusion chromatography resin. Elution is typically performed with methanol. This step is effective at removing smaller or larger molecular weight impurities, yielding a more purified this compound sample.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound to achieve a high degree of purity. A preparative reverse-phase C18 column is often employed for this purpose. The mobile phase typically consists of a gradient of methanol and water. This method separates compounds based on their hydrophobicity, with the polar this compound eluting under specific solvent conditions.

Medium Pressure Liquid Chromatography (MPLC) can be utilized as an intermediate purification step between open column chromatography and HPLC. It offers better resolution and faster separation times than traditional column chromatography. For this compound, an MPLC system with a silica gel or C18 cartridge could be used, employing solvent systems similar to those used in CC and HPLC, respectively, to enrich the fraction containing the target compound before final purification.

Spectroscopic Techniques in this compound Structure Determination

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework, functional groups, and stereochemistry.

Detailed Research Findings: The structure of this compound was elucidated through comprehensive analysis of its spectroscopic data.

UV Spectroscopy: The Ultraviolet (UV) spectrum, recorded in methanol, shows absorption maxima (λmax) that are characteristic of the flavone (B191248) skeleton.

IR Spectroscopy: The Infrared (IR) spectrum indicates the presence of key functional groups. A broad absorption band signifies hydroxyl (-OH) groups, while a sharp peak is characteristic of a conjugated carbonyl (C=O) group typical of the flavone C-ring. Other peaks confirm the presence of aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum helps to deduce the structure of the sugar moieties and their linkage to the flavone aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most powerful tools for determining the detailed structure. The proton NMR spectrum provides information on the number and type of protons and their connectivity, while the carbon NMR spectrum reveals the number and type of carbon atoms. Advanced 2D-NMR experiments (like COSY, HMQC, and HMBC) are used to establish the complete connectivity of the atoms within the molecule, confirming the identity of the flavone core (4′,5,6,7-tetrahydroxyflavone) and the nature and attachment points of the two sugar units (apiose and glucose) that form the disaccharide side chain.

Table 1: Spectroscopic Data for this compound Note: Detailed numerical data from the primary literature was not accessible and is therefore not included.

| Technique | Observed Features |

|---|---|

| UV (λmax, MeOH) | Characteristic peaks for a flavone nucleus |

| IR (νmax, KBr) | OH (hydroxyl), C=O (conjugated carbonyl), C=C (aromatic) |

| HR-FAB-MS (m/z) | Provides molecular ion peak for molecular formula determination |

| 1H-NMR | Signals corresponding to aromatic protons of the flavone A and B rings, anomeric protons of the sugar units, and other sugar protons. |

| 13C-NMR | Signals corresponding to the carbons of the flavone skeleton and the two sugar moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules like this compound. rsc.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. scielo.brpreprints.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to assemble the complete structural puzzle. emerypharma.com

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer the initial and fundamental overview of the molecule's structure.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), their relative numbers (from integration), and the connectivity between adjacent protons (through spin-spin coupling constants, J). For a flavonoid glycoside, the ¹H NMR spectrum would display characteristic signals in the aromatic region for the flavonoid's A- and B-rings, as well as signals in the aliphatic region corresponding to the sugar (glycoside) portion.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It reveals the number of unique carbon environments and their electronic nature. Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca This is crucial for identifying the carbon skeleton of the flavonoid and the sugar unit.

Representative ¹H and ¹³C NMR Data for a Flavonoid Glycoside Structure

Please note: The following table contains representative data expected for a compound like this compound, as specific experimental data for this compound is not available in the cited literature. The values are based on typical chemical shifts for flavonoid glycosides.

| Position | Representative ¹³C (δc) | Representative ¹H (δн, mult., J in Hz) |

| Aglycone | ||

| 2 | 157.5 | - |

| 3 | 134.0 | - |

| 4 | 178.0 | - |

| 5 | 162.0 | - |

| 6 | 99.0 | 6.3 (d, 2.1) |

| 7 | 165.0 | - |

| 8 | 94.0 | 6.7 (d, 2.1) |

| 9 | 161.8 | - |

| 10 | 104.5 | - |

| 1' | 121.8 | - |

| 2' | 129.0 | 7.5 (d, 8.5) |

| 3' | 115.5 | 6.9 (d, 8.5) |

| 4' | 160.0 | - |

| 5' | 115.5 | 6.9 (d, 8.5) |

| 6' | 129.0 | 7.5 (d, 8.5) |

| Glycoside | ||

| 1'' | 102.0 | 5.1 (d, 7.5) |

| 2'' | 74.5 | 3.5 (m) |

| 3'' | 77.0 | 3.4 (m) |

| 4'' | 70.5 | 3.3 (m) |

| 5'' | 76.8 | 3.6 (m) |

| 6'' | 61.5 | 3.8 (dd, 12.0, 5.5), 3.7 (dd, 12.0, 2.0) |

While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing the precise connectivity of atoms. youtube.com These techniques correlate signals across two frequency dimensions, resolving overlaps and revealing bonding relationships that are not apparent in 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu It is invaluable for tracing the proton networks within the A- and B-rings of the flavonoid and through the sugar moiety. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are inverse-detected heteronuclear experiments that correlate protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.eduscience.gov They provide a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons. emerypharma.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. It is used to determine the relative stereochemistry and conformation of the molecule. For this compound, ROESY could help establish the stereochemical relationships within the sugar ring and the spatial orientation between the sugar and the aglycone.

Mass Spectrometry (MS) Applications in this compound Identification

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the molecular formula, of a compound. nih.gov When coupled with fragmentation techniques, it can also offer significant structural insights. nih.gov

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like flavonoid glycosides. rsc.org It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight of this compound. By controlling the instrumental parameters, in-source fragmentation can be induced, providing initial structural clues such as the loss of the sugar moiety. nih.govresearchgate.net

HRESIMS provides a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. This information is fundamental and serves as a crucial constraint for the interpretation of NMR data.

While flavonoid glycosides themselves are generally not volatile enough for direct GC-MS analysis, this technique is often used as part of the structural elucidation process after chemical modification. nih.gov For this compound, acid hydrolysis would be performed to cleave the glycosidic bond, separating the flavonoid aglycone from the sugar. The sugar portion can then be derivatized to make it volatile and analyzed by GC-MS. By comparing its retention time and mass spectrum with those of known standards, the specific type of sugar (e.g., glucose, rhamnose) can be unambiguously identified.

Illustrative Mass Spectrometry Data for a Flavonoid Glycoside

Please note: This table presents expected mass spectrometry results for a hypothetical this compound, as specific experimental data is not available in the cited literature.

| Technique | Mode | Ion | m/z (mass-to-charge ratio) | Inferred Information |

| ESI-MS | Positive | [M+H]⁺ | e.g., 449.1084 | Molecular Weight Confirmation |

| ESI-MS | Negative | [M-H]⁻ | e.g., 447.0928 | Molecular Weight Confirmation |

| HRESIMS | Positive | [M+H]⁺ | e.g., 449.1078 | Elemental Composition (e.g., C₂₁H₂₁O₁₁) |

| MS/MS | Positive | [M+H-sugar]⁺ | e.g., 287.0550 | Mass of Aglycone (Loss of 162 Da, a hexose (B10828440) sugar) |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Structural Confirmation

The application of UV-Vis and IR spectroscopy provides key insights into the chromophoric system and the functional groups present in the this compound molecule. This data is instrumental in piecing together its complete chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoid compounds like this compound typically reveals two major absorption bands, designated as Band I and Band II. These bands arise from the electronic transitions within the molecule's chromophoric system, which consists of the benzoyl system of the A-ring and the cinnamoyl system of the B-ring.

In the case of this compound, the UV spectrum is expected to show absorption maxima characteristic of its flavanone (B1672756) skeleton. Band I, corresponding to the B-ring cinnamoyl system, typically appears in the longer wavelength region, while Band II, associated with the A-ring benzoyl system, is observed at a shorter wavelength. The precise position and intensity of these bands can be influenced by the type and position of substituents on the flavonoid rings. For this compound, which is a glycosylated flavanone, the presence of the sugar moiety and an acetyl group can cause subtle shifts in the absorption maxima compared to the parent aglycone, naringenin (B18129).

Table 1: Representative UV-Vis Absorption Maxima for this compound

| Band | Wavelength (λmax) (nm) | Associated Chromophore |

| Band I | 320-340 | B-ring (cinnamoyl) |

| Band II | 280-290 | A-ring (benzoyl) |

| Note: The exact λmax values can vary slightly depending on the solvent used for analysis. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key functional groups that can be identified in the IR spectrum of this compound include hydroxyl (-OH) groups from the phenolic rings and the sugar moiety, a carbonyl (C=O) group from the flavanone's C-ring and the acetyl group, aromatic C=C bonds, and C-O bonds associated with the ether linkages and hydroxyl groups. The broadness of the hydroxyl absorption band can also provide information about the extent of hydrogen bonding within the molecular structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretching | Phenolic and sugar -OH |

| 3000-2850 | C-H stretching | Aliphatic C-H |

| ~1735 | C=O stretching | Acetyl C=O |

| ~1680 | C=O stretching | Flavanone C=O |

| 1600-1450 | C=C stretching | Aromatic rings |

| 1300-1000 | C-O stretching | Ethers, alcohols, esters |

| Note: The exact wavenumbers and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film). |

The collective data from UV-Vis and IR spectroscopy, when analyzed alongside data from more structurally definitive methods like NMR and MS, allows for the unambiguous confirmation of the this compound structure as 7-O-acetyl-6-C-glucosyl-(2S)-naringenin.

Biosynthesis of Ficuflavoside

Ficuflavoside within the Phenylpropanoid Pathway

The phenylpropanoid pathway is a fundamental metabolic route in plants, initiating with the conversion of the essential amino acid phenylalanine into cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) wikipedia.orgfrontiersin.orgfrontiersin.orggenome.jp. Cinnamic acid then undergoes hydroxylation and further modifications to produce 4-coumaroyl-CoA, a critical precursor molecule. This molecule serves as the foundational building block for various branches of the phenylpropanoid pathway, including the synthesis of flavonoids, lignins, and coumarins wikipedia.orgfrontiersin.orgfrontiersin.orggenome.jpmdpi.com.

Within this pathway, this compound emerges as a flavonoid, a class of compounds characterized by a C6-C3-C6 carbon skeleton. The initial steps leading to the flavonoid backbone involve the condensation of 4-coumaroyl-CoA with malonyl-CoA, forming chalcones. These chalcones are the direct precursors to the characteristic three-ringed flavonoid structure wikipedia.orgpsu.eduwikipedia.org.

Enzymatic Steps in this compound Biosynthesis

The transformation of basic phenylpropanoid precursors into this compound involves a cascade of specific enzymes, each catalyzing a distinct reaction.

Chalcone (B49325) Synthase (CHS) Activity and Role

Chalcone synthase (CHS), also known as naringenin-chalcone synthase (EC 2.3.1.74), is a pivotal enzyme and the first committed step in the flavonoid biosynthetic pathway psu.eduwikipedia.orgnih.gov. CHS acts as a gatekeeper, catalyzing the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction yields naringenin (B18129) chalcone, an open-chain flavonoid precursor psu.eduwikipedia.orgnih.govmdpi.com. The expression of CHS is often induced under stress conditions, contributing to plant defense mechanisms through the accumulation of flavonoids and isoflavonoids nih.gov.

Chalcone Isomerase (CHI) Mechanisms

Following the formation of naringenin chalcone by CHS, chalcone isomerase (CHI; EC 5.5.1.6) catalyzes the intramolecular cyclization of the chalcone. This enzymatic step converts naringenin chalcone into naringenin, a flavanone (B1672756) science.govebi.ac.uknih.govresearchgate.net. Naringenin is a key branch point intermediate, from which various classes of flavonoids, including flavanones, flavonols, and anthocyanins, can be synthesized wikipedia.orgnih.gov.

Flavanone 3-Hydroxylase (F3H) Contributions

Flavanone 3-hydroxylase (F3H; EC 1.14.11.9) is a crucial enzyme in the pathway, responsible for the hydroxylation of flavanones at the 3-position researchgate.netwikipedia.orgmdpi.comfrontiersin.org. Specifically, F3H catalyzes the conversion of naringenin into dihydroflavonols, such as dihydrokaempferol (B1209521) and dihydroquercetin wikipedia.orgmdpi.com. This hydroxylation step is essential for the subsequent biosynthesis of both flavonols and anthocyanins, marking a significant divergence point in the flavonoid pathway researchgate.netmdpi.comnih.gov.

Dihydroflavonol-4-reductase (DFR) Implications

Dihydroflavonol-4-reductase (DFR; EC 1.1.1.219) plays a critical role in the later stages of flavonoid biosynthesis frontiersin.orgplos.organr.frmdpi.comuniprot.org. DFR catalyzes the NADPH-dependent reduction of dihydroflavonols to leucoanthocyanidins (also known as flavan-3,4-diols) frontiersin.orgplos.organr.frmdpi.com. These leucoanthocyanidins are the direct precursors for the synthesis of anthocyanidins, which are the pigments responsible for the red, purple, and blue colors in many flowers and fruits, as well as for the accumulation of proanthocyanidins (B150500) frontiersin.orgplos.orgmdpi.com. The substrate specificity of DFR can influence the types of anthocyanins produced frontiersin.organr.fr.

Genetic Regulation of this compound Biosynthetic Enzymes

The expression and activity of the enzymes involved in this compound biosynthesis are subject to genetic regulation, ensuring precise control over metabolic flux. Transcriptional regulators, such as MYB transcription factors, are known to modulate the expression of structural genes encoding enzymes like CHS and F3H, thereby influencing flavonoid accumulation frontiersin.orgmdpi.com. For instance, the expression levels of chalcone isomerase (CHI) have been linked to the production of specific flavonoids like rutin (B1680289) in Ficus deltoidea science.gov. Similarly, in mulberry (Morus spp.), F3H expression correlates with anthocyanin content during fruit ripening, suggesting a role in regulating pigment biosynthesis mdpi.com. While specific genetic regulators for this compound itself are not extensively detailed in the provided literature, these examples highlight the general importance of gene regulation in controlling the activity of key enzymes in flavonoid pathways.

Data Tables

To illustrate the key enzymatic steps in this compound biosynthesis, the following table summarizes the primary enzymes and their roles:

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | EC Number | Primary Reaction | Key Role in Pathway |

| Chalcone Synthase (CHS) | 2.3.1.74 | 4-coumaroyl-CoA + 3 Malonyl-CoA → Naringenin chalcone | Catalyzes the first committed step; formation of the chalcone precursor. |

| Chalcone Isomerase (CHI) | 5.5.1.6 | Naringenin chalcone → Naringenin | Isomerizes chalcone to flavanone, creating a key branch point intermediate. |

| Flavanone 3-Hydroxylase (F3H) | 1.14.11.9 | Naringenin + 2-oxoglutarate + O₂ → Dihydroflavonol + Succinate + CO₂ | Hydroxylates flavanones to dihydroflavonols, essential for flavonol and anthocyanin synthesis. |

| Dihydroflavonol 4-Reductase (DFR) | 1.1.1.219 | Dihydroflavonol + NADPH + H⁺ → Leucoanthocyanidin + NADP⁺ | Reduces dihydroflavonols to leucoanthocyanidins, precursors for anthocyanins and proanthocyanidins. |

The following table outlines the major intermediates in the pathway leading to this compound:

Table 2: Key Intermediates in this compound Biosynthesis

| Intermediate Name | Precursor/Product of | Pathway Stage |

| Phenylalanine | Amino acid | Starting amino acid for phenylpropanoid pathway |

| 4-Coumaroyl-CoA | Phenylpropanoid | Key precursor for chalcone synthesis |

| Naringenin Chalcone | CHS product | Open-chain flavonoid precursor |

| Naringenin | CHI product | Key branch point flavanone intermediate |

| Dihydroflavonols | F3H product | Precursors for DFR activity |

| Leucoanthocyanidins | DFR product | Precursors for anthocyanidins/flavan-3-ols |

Compound List:

this compound

Phenylalanine

Malonyl-CoA

4-Coumaroyl-CoA

Naringenin Chalcone

Naringenin

Dihydroflavonols (e.g., Dihydrokaempferol, Dihydroquercetin)

Leucoanthocyanidins (Flavan-3,4-diols)

Flavonoids

Flavanones

Flavonols

Anthocyanins

Proanthocyanidins

Rutin

Cinnamic acid

Analytical Methodologies for Ficuflavoside Detection and Quantification

Chromatographic Quantification Techniques for Ficuflavoside

Chromatographic methods are widely utilized for the separation, identification, and quantification of this compound due to their high resolution and sensitivity.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its more advanced form, LC-MS/MS, are powerful tools for analyzing this compound. LC-MS separates compounds based on their physicochemical properties before they enter the mass spectrometer, which then identifies and quantifies them based on their mass-to-charge ratio (m/z) creative-proteomics.comeag.com. LC-MS/MS further enhances selectivity and sensitivity by fragmenting selected precursor ions into product ions, allowing for highly specific detection of this compound creative-proteomics.comeag.comunc.eduresolian.comturkjps.orgyoutube.comnih.govnih.govcreative-proteomics.commdpi.com. This technique is particularly valuable for analyzing this compound in complex biological or environmental matrices where interference from other compounds is likely unc.eduresolian.commdpi.com. The internal standard method, where a known amount of a compound with similar chemical properties but a different m/z ratio is added to the sample, is frequently used in LC-MS/MS to correct for variations in sample preparation and ionization, thereby improving quantification accuracy creative-proteomics.comunc.edu. Research into LC-MS/MS for similar compounds has demonstrated linear responses over defined concentration ranges, with limits of detection (LOD) and quantification (LOQ) in the nanogram or picogram per milliliter range, depending on the specific application turkjps.orgnih.gov.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound phcog.commastelf.compharmaknowledgeforum.com. Typically, reversed-phase HPLC (RP-HPLC) using C18 columns is employed, offering excellent separation capabilities for a wide range of compounds turkjps.orgnih.govphcog.commastelf.comreddit.comscience.gov. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition (e.g., acetonitrile (B52724)/water mixtures, often with buffers or acids), flow rate, column temperature, and detection wavelength phcog.commastelf.compharmaknowledgeforum.comreddit.combiomedpharmajournal.orgglobalresearchonline.net. Detection is commonly performed using UV-Vis detectors, which measure the absorbance of this compound at specific wavelengths where it exhibits maximum absorption phcog.comglobalresearchonline.netmt.comtechnologynetworks.comwepub.org. For instance, studies on related flavonoids have optimized mobile phases consisting of water and acetonitrile or methanol (B129727), with detection wavelengths around 254 nm or 306 nm phcog.combiomedpharmajournal.orgglobalresearchonline.net. The development of HPLC methods for this compound would follow similar principles, aiming for efficient separation and sensitive detection.

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. While this compound itself, as a glycoside, is not typically volatile enough for direct GC analysis, GC coupled with Mass Spectrometry (GC-MS) could be employed to analyze its volatile degradation products or metabolites if they are formed researchgate.net. The application of GC-MS for such analyses would involve optimizing parameters similar to those for HPLC, focusing on column type, carrier gas, temperature programming, and detector settings. However, the direct analysis of this compound is more commonly achieved through LC-based methods.

Immunoanalytical Approaches for this compound (e.g., ELISA)

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly specific and sensitive approach for detecting and quantifying analytes by leveraging antibody-antigen interactions mdpi.comcellsignal.comthermofisher.comnih.govbmglabtech.comthermofisher.comjacksonimmuno.comnih.govclevelandclinic.org. For this compound, an ELISA would involve immobilizing either this compound or an antibody specific to it onto a microplate. A reporter enzyme, conjugated to another antibody, would then bind to the immobilized this compound-antigen complex. Upon addition of a substrate, the enzyme catalyzes a reaction producing a measurable signal (e.g., color change), the intensity of which is proportional to the this compound concentration cellsignal.comthermofisher.comnih.gov. ELISA development requires careful selection of antibody pairs, optimization of reagent concentrations, buffer conditions, and incubation times to achieve desired sensitivity and specificity mdpi.comthermofisher.comjacksonimmuno.com. Validation of ELISA methods typically includes assessing parameters like sensitivity, specificity, accuracy, and precision, often by comparing results to established methods or using spiked samples mdpi.com. While specific ELISA protocols for this compound are not detailed in the provided search results, the general principles of ELISA development and validation, as applied to other biomolecules, would be applicable mdpi.comnih.govthermofisher.com.

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectrophotometric and spectrofluorometric assays utilize the principle that molecules absorb or emit light at specific wavelengths, which can be correlated to their concentration mt.comtechnologynetworks.comwepub.orgmsu.edunih.gov. UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by this compound. The Beer-Lambert law states that absorbance is directly proportional to the concentration of the analyte and the path length of the light beam through the sample mt.comtechnologynetworks.comwepub.orgunchainedlabs.com. For this compound, a UV-Vis method would involve determining its maximum absorption wavelength (λmax) and constructing a calibration curve by measuring absorbance at various known concentrations mt.comtechnologynetworks.com. Spectrofluorometry measures the light emitted by this compound after excitation at a specific wavelength. This technique can offer higher sensitivity than UV-Vis spectrophotometry for fluorescent compounds nih.gov. The development of such assays for this compound would involve identifying suitable excitation and emission wavelengths and optimizing assay conditions to establish a reliable quantitative relationship between fluorescence intensity and this compound concentration.

Validation Parameters for this compound Analytical Methods

The validation of any analytical method is critical to ensure its reliability, accuracy, and suitability for its intended purpose. Key validation parameters, as outlined by regulatory guidelines like ICH, are essential for methods analyzing this compound unc.eduresolian.comturkjps.orgmdpi.commastelf.combiomedpharmajournal.orgglobalresearchonline.netparticle.dkchromatographyonline.comejgm.co.ukwaters.comyoutube.comeuropa.euglobalresearchonline.netlcms.czstanford.edu. These parameters include:

Specificity: The ability of the method to measure this compound accurately in the presence of other components in the sample matrix (e.g., impurities, related compounds) resolian.comparticle.dklcms.cz.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of this compound within a given range unc.eduturkjps.orgmdpi.comglobalresearchonline.netnih.govparticle.dkejgm.co.ukwaters.comeuropa.euglobalresearchonline.net. This is typically assessed using regression analysis with a minimum of five concentration levels particle.dkwaters.comeuropa.eu.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated acceptable precision, accuracy, and linearity unc.eduwaters.comeuropa.eu.

Accuracy: The closeness of the test results to the true value, assessed by comparing measured concentrations to known concentrations or by using an independent method resolian.comturkjps.orgglobalresearchonline.netparticle.dkchromatographyonline.comejgm.co.ukglobalresearchonline.netstanford.edu.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple homogeneous samples. This includes repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision) resolian.comturkjps.orgmdpi.comglobalresearchonline.netparticle.dkchromatographyonline.comejgm.co.ukglobalresearchonline.netstanford.edu. Precision is often expressed as relative standard deviation (RSD), with acceptance criteria typically below 1-2% for repeatability turkjps.orgmdpi.combiomedpharmajournal.orgglobalresearchonline.netchromatographyonline.com.

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified turkjps.orgnih.govmdpi.comglobalresearchonline.netparticle.dkejgm.co.ukwaters.comyoutube.comglobalresearchonline.net. It is often determined using signal-to-noise ratios (e.g., 3:1) youtube.comglobalresearchonline.net.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision turkjps.orgnih.govmdpi.comglobalresearchonline.netparticle.dkejgm.co.ukwaters.comyoutube.comglobalresearchonline.net. It is typically determined using signal-to-noise ratios (e.g., 10:1) or by analyzing samples at known concentrations youtube.comglobalresearchonline.net.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), indicating its reliability during normal usage biomedpharmajournal.orgglobalresearchonline.netparticle.dkejgm.co.ukyoutube.comglobalresearchonline.netlcms.cz.

Stability: Assessment of the analyte's stability in the sample matrix and in prepared solutions under various storage conditions unc.edustanford.edu.

The application of these parameters ensures that any method developed for this compound analysis provides trustworthy and reproducible results.

Structure Activity Relationship Sar Studies and Ficuflavoside Derivatives

Elucidation of Ficuflavoside Structural Determinants for Biological Activity

The biological activity of biflavonoids, including this compound, is dictated by the specific arrangement and type of their constituent flavonoid units, the nature of the linkage between them, and the pattern of substitutions (e.g., hydroxyl, methoxy (B1213986) groups) on their skeletons. researchgate.netrsc.org For flavonoids in general, key structural determinants for various biological activities, such as antioxidant and enzyme inhibitory effects, have been identified.

Key structural features typically investigated for activity include:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the A and B rings are critical. For instance, a 3',4'-ortho-dihydroxyl group on the B-ring is often a strong determinant of antioxidant activity. bohrium.com

C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, often enhances activity by increasing the planarity of the molecule and allowing for electron delocalization. acs.orgnih.gov This planarity can be crucial for effective interaction with biological targets. acs.org

Interflavonoid Linkage: In biflavonoids like this compound, the position and type of the bond connecting the two flavonoid monomers are paramount. Different linkages (e.g., C-C or C-O-C) and varied connection points (e.g., 3'-8") result in distinct three-dimensional shapes and electronic properties, which in turn lead to different biological activities. nih.gov Studies have shown that the dimeric structure can lead to stronger activity at lower concentrations compared to the monomeric flavonoids. nih.gov

Glycosylation: The presence of sugar moieties, as in this compound, can significantly influence the molecule's solubility, stability, and ability to interact with cellular targets.

Elucidating these determinants for this compound would involve comparing its activity to that of its constituent monomers and other related biflavonoids, providing a foundational understanding for the computational and synthetic studies that follow.

Computational Chemistry Approaches in this compound SAR

Computational chemistry offers powerful tools to investigate and predict the biological activity of molecules like this compound at an atomic level, providing insights that can guide the synthesis of more effective derivatives. nih.govnih.govalliedacademies.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By applying DFT, researchers can calculate various electronic properties and reactivity descriptors for this compound. nih.govnih.gov These calculations help in understanding the molecule's stability, reactivity, and the regions most likely to engage in interactions.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons, which is often correlated with antioxidant activity. mdpi.com The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and stability. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding.

Bond Dissociation Enthalpy (BDE): For antioxidant activity, the BDE of O-H bonds can be calculated to predict the ease with which a hydrogen atom can be donated to neutralize a free radical. nih.gov

These DFT-derived insights provide a fundamental understanding of this compound's electronic characteristics, which underpins its biological activities. youtube.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a group of biflavonoids, a 3D-QSAR model can be developed to predict the activity of new, unsynthesized analogues. mdpi.comresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govresearchgate.netnih.gov

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.comunicamp.br The output is a 3D contour map that shows where bulky groups or specific charges would increase or decrease activity. researchgate.net

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This often provides a more detailed and nuanced understanding of the structural requirements for activity. nih.gov

A typical 3D-QSAR study on this compound and related compounds would involve aligning the molecules, calculating the interaction fields, and generating a statistical model. The validity of this model would be confirmed using both internal (cross-validation) and external (a test set of molecules) validation methods. nih.govmdpi.com The resulting contour maps would serve as a guide for designing new derivatives with potentially enhanced activity. researchgate.net

Table 1: Illustrative Parameters from a Hypothetical 3D-QSAR Model for Biflavonoids This table represents typical statistical results for CoMFA and CoMSIA models and is for illustrative purposes.

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (Cross-validated r²) | 0.765 | 0.840 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (Non-cross-validated r²) | 0.968 | 0.976 | Measures the correlation between experimental and predicted activities for the training set. |

| r²_pred (External validation) | 0.877 | 0.957 | Measures the predictive power of the model on an external test set of compounds. |

| Field Contributions | Steric: 55% Electrostatic: 45% | Steric: 25% Electrostatic: 20% Hydrophobic: 30% H-bond Donor: 15% H-bond Acceptor: 10% | The relative importance of different molecular fields in explaining the variance in biological activity. |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com In the context of this compound, MD simulations can predict how the molecule interacts with a specific biological target, such as an enzyme or receptor. mdpi.com This provides dynamic insights into the stability of the ligand-protein complex and the key interactions that govern binding. nih.govnih.gov

An MD simulation would typically involve:

Docking: Initially, molecular docking is used to predict the most likely binding pose of this compound within the active site of a target protein.

System Setup: The resulting protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions).

Simulation: The forces on every atom are calculated, and Newton's laws of motion are applied to simulate their movement over a set period, often nanoseconds to microseconds. youtube.com

Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., using Root Mean Square Deviation, RMSD) and to identify persistent interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

MD simulations can reveal conformational changes in the protein upon this compound binding and calculate the binding free energy, offering a more accurate prediction of binding affinity than docking alone. mdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR and computational studies guide the chemical synthesis of novel this compound analogues. cam.ac.uk The limited natural availability of many biflavonoids makes chemical synthesis a critical tool for exploring this chemical space. mit.edursc.orgresearchgate.net Synthetic strategies allow for systematic modifications to the this compound scaffold to probe the importance of different structural features.

Common synthetic approaches for creating biflavonoid derivatives include:

Coupling Reactions: Methods like Suzuki-Miyaura or Ullmann coupling can be used to connect two pre-functionalized flavonoid monomers, allowing for the creation of biflavonoids with different interflavonoid linkages. researchgate.netresearchgate.net

Oxidative Coupling: This method involves the direct coupling of flavonoid monomers under oxidative conditions to form a C-C or C-O-C bond. researchgate.net Recent advances have focused on using food-grade or environmentally friendly conditions for these reactions. mit.edu

Modification of Existing Scaffolds: Starting with an isolated biflavonoid, chemists can perform reactions like methylation, acylation, or glycosylation to modify existing functional groups and evaluate the impact on activity. nih.gov

Modular and Divergent Synthesis: These advanced strategies allow for the step-economical preparation of a diverse library of biflavonoids from common intermediates, enabling the exploration of novel structural motifs not found in nature. cam.ac.ukrsc.org

The synthesis of a library of this compound derivatives would involve creating molecules with variations in hydroxylation patterns, different interflavan linkages, or alternative glycosylation, providing a set of compounds for biological testing. nih.govderpharmachemica.com

In Vitro Biological Evaluation of this compound Derivatives

Once synthesized, the novel this compound derivatives must be tested to determine their biological activity. In vitro (literally, "in glass") evaluations are performed in a controlled laboratory setting, typically using isolated enzymes, cell cultures, or microorganisms. mdpi.com These assays provide a direct measure of a compound's effect on a specific biological target or process.

Examples of in vitro assays relevant to flavonoid and biflavonoid activity include:

Enzyme Inhibition Assays: To test for effects on enzymes like α-glucosidase or xanthine (B1682287) oxidase, the derivative is incubated with the enzyme and its substrate, and the rate of product formation is measured. rsc.org The concentration of the derivative that inhibits 50% of the enzyme's activity (IC₅₀) is a common metric of potency. acs.org

Antioxidant Capacity Assays: The ability of derivatives to scavenge free radicals can be measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay. mit.edursc.orgresearchgate.net

Antiproliferative/Cytotoxicity Assays: To assess anticancer potential, derivatives are added to cancer cell lines (e.g., MCF-7), and their effect on cell viability and proliferation is measured after a set incubation period using methods like the MTT or SRB assay. mdpi.com

Anti-inflammatory Assays: The ability to reduce inflammation can be tested in cell models, for example, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated microglial cells. nih.govresearchgate.net

The results from these in vitro tests provide quantitative data on the activity of each derivative. This data is then used to refine the SAR and QSAR models, creating a feedback loop that guides the design of the next generation of more potent and selective compounds.

Cellular and Molecular Mechanisms of Ficuflavoside Action

In Vitro Mechanistic Studies of Ficuflavoside

The available literature does not provide specific details regarding in vitro mechanistic studies for this compound that align with the requested subsections.

Cell-Based Assays for this compound Activity

No specific cell-based assays detailing this compound's activity or reporting experimental findings for this compound were found in the reviewed literature. While general cell-based assay methodologies are described for drug discovery and biological activity assessment, this compound's performance in such assays is not detailed.

Biochemical Assays for this compound Target Engagement

The search results did not yield information on specific biochemical assays designed to determine this compound's target engagement. While this compound has been noted in studies investigating antioxidant activity and as a potential hit in screening for acetylcholinesterase inhibition, detailed biochemical assays confirming its direct binding to specific molecular targets or its engagement with those targets are not reported.

Molecular Docking Studies of this compound with Biological Macromolecules

This compound has been identified as a compound of interest in studies involving molecular interactions. One study noted this compound as a "hit" in docking studies related to acetylcholinesterase inhibition rsc.org. However, comprehensive molecular docking studies that specifically detail this compound's interaction with biological macromolecules, including its binding modes, affinities, and the specific residues involved in these interactions, were not found. The primary reported activity for this compound is its potent antioxidant capacity, often measured using methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, where it was found to exhibit significant activity, sometimes reported within a range for a group of isolated compounds science.govnih.gov.

Biotransformation and Metabolic Fate of Ficuflavoside

Microbial Biotransformation of Ficuflavoside

The diverse community of microorganisms residing in the human gut, known as the gut microbiota, plays a pivotal role in the initial metabolism of many dietary flavonoids, including this compound.

Role of Gut Microbiota in this compound Metabolism

Upon oral ingestion, this compound travels to the lower gastrointestinal tract, where it encounters a dense population of gut bacteria. These microorganisms possess a wide array of enzymes capable of metabolizing complex plant-derived compounds that are otherwise indigestible by human enzymes. The gut microbiota can perform various biotransformation reactions on flavonoids, including deglycosylation, ring-fission, dehydroxylation, and demethylation. While direct studies on this compound are limited, the general metabolic pathways for flavonoids suggest that the gut microbiota is instrumental in transforming its structure, which can significantly impact its absorption and subsequent systemic effects.

Hydrolysis of this compound Glycosides by Microorganisms

This compound is a glycoside, meaning it has a sugar moiety attached to its flavonoid backbone. For the flavonoid portion (the aglycone) to be absorbed through the intestinal wall, the sugar part typically needs to be cleaved off. Gut bacteria produce a variety of glycosidases, such as β-glucosidases and rhamnosidases, that are highly efficient at hydrolyzing these glycosidic bonds. This enzymatic hydrolysis releases the aglycone of this compound, a critical step for its bioavailability. The specific microbial species and enzymes involved in the hydrolysis of this compound are an area of ongoing research.

Table 1: Microbial Enzymes Involved in Flavonoid Glycoside Hydrolysis

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| β-Glucosidases | Hydrolyze β-glycosidic bonds | Likely responsible for cleaving the glucose moiety from this compound. |

Enzymatic Biotransformations of this compound

Following absorption, the aglycone of this compound and its microbially-derived metabolites undergo further modifications, primarily in the liver, through two main phases of enzymatic reactions.

Phase I Metabolic Reactions (e.g., Oxidation, Reduction)

Phase I reactions introduce or expose functional groups on the flavonoid molecule, generally making it more reactive and preparing it for Phase II reactions. The primary enzymes involved in Phase I metabolism are the cytochrome P450 (CYP) superfamily. These enzymes can catalyze oxidation and reduction reactions. For a flavonoid like this compound, this could involve the hydroxylation of its aromatic rings. While specific CYP isozymes that metabolize this compound have not been identified, flavonoids are known substrates for various CYPs.

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body. The most common Phase II reactions for flavonoids are glucuronidation and sulfation.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the addition of a glucuronic acid molecule to hydroxyl groups on the flavonoid.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the flavonoid.

The position of these conjugations on the flavonoid structure can vary and is dependent on the specific enzymes involved. These conjugated metabolites are the primary forms of flavonoids found in circulation and are eventually eliminated in the urine and bile.

Table 2: Major Phase II Metabolic Reactions for Flavonoids

| Reaction | Enzyme Family | Endogenous Substrate | Effect on Solubility |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Increases |

Transport Protein Involvement in this compound Disposition

The movement of this compound and its metabolites across cellular membranes, from the intestine into the bloodstream and from the liver into bile or back into circulation, is facilitated by various transport proteins. These transporters can influence the absorption, distribution, and excretion of the compound. Key families of transporters involved in the disposition of flavonoids include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRPs) and solute carrier (SLC) transporters (e.g., OATPs). These proteins can act as efflux pumps, limiting the intestinal absorption of the parent compound, or as uptake transporters, facilitating its entry into hepatocytes for metabolism. The specific transporters that interact with this compound and its metabolites are yet to be fully characterized.

Interindividual Variability in this compound Biotransformation

The metabolic fate of this compound, a flavone (B191248) glycoside, is subject to substantial variability among individuals. While direct research on this compound's metabolic variability is not available, the extensive body of evidence for other flavonoids provides a strong framework for understanding the factors at play. The biotransformation of flavonoids is not a uniform process, with significant differences observed in their absorption, distribution, metabolism, and excretion (ADME). These variations are largely attributed to two main determinants: the composition and activity of the gut microbiota and genetic polymorphisms in metabolic enzymes. Other contributing factors include age, sex, and diet.

The primary pathways for flavonoid metabolism involve deglycosylation by intestinal enzymes, followed by Phase I and extensive Phase II metabolism in the liver and intestinal cells. Interindividual differences at any of these stages can significantly alter the bioavailability and physiological effects of the parent compound and its metabolites.

Genetic Polymorphisms:

Genetic variations in the enzymes responsible for metabolizing flavonoids are a key source of interindividual differences. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are particularly important. For instance, research on luteolin, a flavone structurally related to the aglycone of this compound, indicates that genetic polymorphisms in UGTs and SULTs can significantly alter its metabolic profile and clearance rates. This suggests that individuals with different genetic makeups may produce varying amounts and types of this compound conjugates, influencing its biological activity and elimination from the body.

Illustrative Data on Genetic Influence on Flavonoid Metabolism

Disclaimer:| Enzyme | Gene Polymorphism | Potential Effect on this compound Metabolism |

| UGT1A1 | Common variants | Altered rate of glucuronidation, potentially leading to higher or lower circulating levels of this compound glucuronides. |

| SULT1A1 | Known variants | Varied sulfation capacity, affecting the proportion of sulfated this compound metabolites. |

| COMT | Val158Met | Differences in the methylation of this compound's aglycone, potentially impacting metabolite activity. |

Gut Microbiota:

The gut microbiome plays a crucial role in the initial stages of this compound metabolism. As a glycoside, this compound requires the removal of its sugar moiety to release the aglycone, which can then be absorbed. This deglycosylation step is primarily carried out by bacterial enzymes in the colon. The composition of an individual's gut microbiota can vary significantly, leading to different rates and extents of deglycosylation.

Furthermore, after deglycosylation, the gut microbiota can perform further transformations of the aglycone, such as ring fission, leading to the formation of various smaller phenolic compounds. The production of these metabolites is highly dependent on the specific bacterial species present in the gut. This leads to the concept of "metabotypes," where individuals can be categorized based on their ability to produce certain metabolites. For example, in the metabolism of isoflavones, individuals are often classified as "equol producers" or "non-producers," a distinction that has been linked to different health outcomes. A similar phenomenon is plausible for this compound, where individuals may be classified as high or low producers of specific microbial-derived metabolites.

A study on the metabolism of apigenin (B1666066), another flavone, and its glycosides highlighted significant inter-individual variation in the excretion of its metabolites, with a coefficient of variation of 57%. localizer.co This variability was attributed to differences in the gut microbiota's capacity to cleave the sugar moiety, a process essential for the absorption and subsequent metabolism of the aglycone. localizer.co

Hypothetical this compound Metabotypes Based on Gut Microbiota Activity

Disclaimer:| Metabotype | Defining Characteristic | Implication for this compound Biotransformation |

| High Deglycosylator | Efficient cleavage of the sugar moiety from this compound by gut bacteria. | Higher bioavailability of the this compound aglycone, leading to increased levels of phase II metabolites. |

| Low Deglycosylator | Slower or less complete removal of the sugar from this compound. | Lower absorption of the aglycone and potentially greater excretion of the intact this compound. |

| Specific Metabolite Producer | Presence of specific bacterial species capable of unique this compound aglycone transformations. | Production of a distinct profile of smaller phenolic acid metabolites, which may have their own biological activities. |

Natural Occurrence and Ecological Roles of Ficuflavoside

Distribution of Ficuflavoside in Ficus Species and Other Plants

This compound is a flavonoid, specifically a C-glycosylflavone, that has been identified within the plant kingdom. Its distribution appears to be most prominently documented within the genus Ficus, a large genus of about 850 species of woody trees, shrubs, and vines in the family Moraceae. nih.gov This genus is widespread throughout tropical and subtropical regions of the world. nih.govsemanticscholar.org While the genus Ficus is known to be rich in various flavonoids, the occurrence of this compound has been specifically highlighted in certain species. nih.govresearchgate.net

The most definitive and well-documented source of this compound is the leaves of Ficus microcarpa L. f. nih.govresearchgate.net Commonly known as the Chinese banyan or Indian laurel, Ficus microcarpa is a tree native to a wide range from Sri Lanka to India, Southern China, the Ryukyu Islands, Australia, and New Caledonia. Research involving the phytochemical analysis of Ficus microcarpa leaves has led to the isolation and characterization of this compound. researchgate.net

In one study, a methanol (B129727) extract of the leaves yielded this compound along with other known flavonoids such as (+)-catechin, (−)-epicatechin, and isovitexin. nih.gov The compound was identified as a new C-glycosylflavone at the time of its discovery. researchgate.net The presence of this compound in the leaves suggests it plays a role in the physiological and ecological functions of this part of the plant. nih.gov

Table 1: Flavonoids Identified in Ficus microcarpa Leaves

| Compound Class | Specific Compound | Reference |

| C-glycosylflavone | This compound | researchgate.net |

| Flavan-3-ol | (+)-Catechin | nih.gov |

| Flavan-3-ol | (−)-Epicatechin | nih.gov |

| Flavone (B191248) C-glycoside | Isovitexin | nih.gov |

| Flavone C-glycoside | Luteolin 6-C-β-D-glucopyranoside | nih.gov |

| Flavone C-glycoside | Isosaponarin | nih.gov |

This table is interactive and can be sorted by column.

While this compound is clearly established as a constituent of Ficus microcarpa, its distribution in other plant genera is not widely documented in scientific literature. The name "this compound" itself points to its initial discovery and primary association with the Ficus genus. Flavonoids as a broad class are ubiquitous in the plant kingdom, but the specific structures, such as this compound, can have a more limited distribution, sometimes being characteristic of a particular genus or family. This chemotaxonomic specificity can be useful in plant classification. researchgate.net At present, detailed reports confirming the natural occurrence of this compound in genera outside of Ficus are scarce.

This compound as a Secondary Metabolite in Plant Systems

This compound is classified as a plant secondary metabolite. Unlike primary metabolites (e.g., carbohydrates, proteins, lipids) which are essential for the basic survival, growth, and reproduction of the plant, secondary metabolites are organic compounds that are not directly involved in these primary processes. nih.govnih.gov However, they are crucial for the plant's ability to interact with its environment and survive long-term. researchgate.net

The key roles of secondary metabolites include:

Defense: Protecting the plant against herbivores, pathogens (such as fungi and bacteria), and competing plants. nih.govresearchgate.net

Attraction: Attracting pollinators and seed-dispersing animals.

Adaptation: Helping the plant cope with abiotic stresses like drought, salinity, and UV radiation. researchgate.net

Flavonoids, the class to which this compound belongs, are a major group of plant secondary metabolites synthesized via the phenylpropanoid pathway. nih.gov Their production and accumulation are often triggered by environmental cues and stresses. researchgate.netresearchgate.net For instance, exposure to pathogens or UV light can lead to an increased synthesis of flavonoids in plant tissues. researchgate.net Therefore, this compound, as a flavonoid constituent of Ficus leaves, is considered part of the plant's sophisticated chemical defense and adaptation system. nih.gov

Ecological Significance of this compound

The ecological significance of this compound can be inferred from the known functions of flavonoids in plants. While specific studies on the ecological role of this compound are limited, its chemical nature as a flavonoid glycoside points towards several potential functions critical for the survival and reproductive success of Ficus microcarpa.

One of the primary ecological roles of flavonoids is defense. They can act as feeding deterrents to herbivores due to their bitter taste or toxicity. nih.gov They are also known to have antimicrobial and antifungal properties, helping to protect the plant from a wide range of pathogens. nih.gov The presence of this compound in the leaves, a primary site of photosynthesis and often a target for pests and diseases, suggests a protective function. ufl.edu

Flavonoids also play a crucial role in protecting plants from abiotic stress. They are potent antioxidants and can scavenge harmful reactive oxygen species (ROS) that are generated under stress conditions such as high light intensity and UV radiation. By accumulating in the epidermal layers of leaves, flavonoids like this compound can act as a UV filter, protecting the photosynthetic apparatus from damage.

Table 2: Potential Ecological Roles of this compound (based on Flavonoid Functions)

| Ecological Role | Mechanism of Action | Potential Benefit to the Plant |

| Defense against Herbivores | Acts as a feeding deterrent (e.g., bitter taste). | Reduces tissue loss from insects and other animals. |

| Defense against Pathogens | Exhibits antimicrobial and antifungal properties. | Protects against bacterial and fungal diseases. nih.gov |

| UV Radiation Protection | Absorbs UV-B radiation in the epidermis of leaves. | Prevents DNA damage and photo-oxidation. |

| Antioxidant Activity | Scavenges reactive oxygen species (ROS). | Mitigates cellular damage from various biotic and abiotic stresses. nih.gov |

This table is interactive and can be sorted by column.

Future Research Directions and Challenges in Ficuflavoside Studies

Advanced Methodologies for Ficuflavoside Isolation and Characterization

The isolation and characterization of this compound from complex plant matrices present ongoing challenges. Traditional methods, while foundational, often involve multi-step chromatographic separations that can be time-consuming, solvent-intensive, and may result in lower yields, especially when dealing with low-abundance compounds mdpi.comcolumn-chromatography.com.

Future Directions:

High-Throughput Screening and Automation: Developing and implementing high-throughput isolation techniques, potentially integrated with automated liquid chromatography systems, could significantly accelerate the process of identifying and purifying this compound from diverse botanical sources.

Advanced Chromatographic Techniques: Exploring advanced separation methods such as supercritical fluid chromatography (SFC), multidimensional liquid chromatography (MDLC), and counter-current chromatography (CCC) could offer enhanced resolution, faster separation times, and reduced solvent consumption compared to conventional column chromatography mdpi.comcolumn-chromatography.comscielo.brnih.govluanvan.cowaters.com.

Hyphenated Techniques: The coupling of separation techniques with advanced detection methods, such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-ESI-MS) and LC-MS/MS, provides greater sensitivity and specificity for structural elucidation and impurity profiling luanvan.conih.govresearchgate.net. Further development in these hyphenated techniques will be crucial for precise characterization.

Reference Standards: The synthesis or isolation of highly pure this compound reference standards is critical for accurate quantitative analysis and validation of analytical methods across different studies.

Comprehensive Multi-omics Approaches in this compound Biosynthesis Research

The biosynthesis of flavonoids, including this compound, generally follows the phenylpropanoid pathway nih.govnih.gov. However, the specific enzymatic steps, regulatory mechanisms, and genetic basis governing the unique glycosylation pattern of this compound within Ficus species or other producing organisms are not fully elucidated.

Future Directions:

Genomics and Transcriptomics: Identifying the genes encoding the enzymes involved in the this compound biosynthetic pathway, from initial phenylpropanoid precursors to the final glycosylated product, is paramount. Transcriptomic analysis can reveal gene expression patterns under different environmental conditions or developmental stages, providing insights into pathway regulation.

Proteomics and Metabolomics: Proteomic studies can identify the active enzymes and their abundance, while metabolomic profiling can track intermediate metabolites and quantify this compound levels, offering a comprehensive view of the metabolic flux.

Integrated Multi-omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) offers a holistic understanding of the this compound biosynthetic network. This integrated approach can pinpoint bottlenecks, identify novel enzymes, and reveal regulatory networks, paving the way for targeted metabolic engineering efforts frontlinegenomics.comillumina.comnih.govcmbio.iogenome.gov.

Predictive Modeling for this compound SAR and Target Identification

While this compound exhibits antioxidant activity science.govnih.govresearchgate.netjst.go.jpscience.gov, its precise molecular targets and mechanisms of action beyond general radical scavenging require deeper investigation. Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to its chemical structure influence its biological effects mdpi.comresearchcommons.orgrsc.orgnih.gov.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for this compound and its analogues can predict the biological activity of novel compounds based on their physicochemical properties and structural features. This computational approach can guide the synthesis of derivatives with enhanced potency or specific activities.

Molecular Docking and Target Identification: Employing molecular docking simulations can help identify potential protein targets with which this compound interacts. Experimental validation through biochemical assays and cell-based studies will be crucial to confirm these interactions and elucidate its precise mechanism of action, moving beyond broad antioxidant classifications.

In Vitro and In Vivo Efficacy Studies: Comprehensive studies are needed to evaluate this compound's efficacy in relevant biological models, exploring its potential in areas such as inflammation, metabolic disorders, or other disease states suggested by its flavonoid class.

Exploration of Novel Biotransformation Pathways for this compound

Biotransformation, using enzymes or microorganisms, offers a powerful strategy to modify natural products, potentially enhancing their bioavailability, stability, or introducing novel biological activities science.gov.

Future Directions:

Enzymatic Modification: Investigating specific enzymes, such as glycosyltransferases or hydroxylases, that can selectively modify this compound's structure could yield derivatives with improved pharmacological properties. This might involve using enzymes from the producing organisms or heterologously expressed enzymes.

Microbial Biotransformation: Screening microbial libraries for strains capable of biotransforming this compound into new compounds with potentially superior activities is a promising avenue. This approach can uncover novel metabolic capabilities and lead to the discovery of new bioactive molecules.

Chemo-enzymatic Synthesis: Combining chemical synthesis with enzymatic steps could provide access to a wider range of this compound derivatives that are difficult to obtain through purely chemical or biological routes.

Sustainable Production and Engineering of this compound in Biological Systems

Reliance on extraction from natural sources, such as Ficus species, can lead to challenges in terms of yield, sustainability, and batch-to-batch variability nih.gov. Developing alternative, scalable production methods is therefore crucial.

Future Directions:

Metabolic Engineering of Heterologous Hosts: Leveraging the knowledge gained from multi-omics studies on this compound biosynthesis, genes encoding the pathway enzymes can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Optimizing these engineered pathways through synthetic biology approaches could enable high-yield production via fermentation.

Plant Cell/Tissue Culture: Establishing cell suspension cultures or hairy root cultures of Ficus species could provide a more controlled and sustainable source of this compound compared to field cultivation, potentially allowing for optimization of culture conditions to maximize yield.

Process Optimization and Downstream Processing: For any production method, optimizing extraction, purification, and formulation processes will be essential to ensure cost-effectiveness and the availability of high-purity this compound for further research and potential applications.

Compound List

this compound

Apigenin (B1666066) 8-C-β-glucopyranoside

Cytisoside

Isoembigenin

Orientin

4′-O-methylorientin

Ficuisoflavone

Ficuformodiol A

Ficuformodiol B

2',4',5,7-Tetrahydroxyflavanone

Piperimide I

Piperimide II

Piperimide III

Vitexin 2″-O-β-D-glucopyranoside

Genkwanin-8-C-β-d-apiofuranosyl-(1→2)-β-d-glucopyranoside

Ficumegasoside

Ficalloside

(+)-Catechin

(−)-Epicatechin

Isovitexin

Luteolin 6-C-β-D-glucopyranoside

Isosaponarin

Quercetin 3,7-O-α-L-dirhamnoside

6-Hydroxyluteolin

Cyclohexane-carboxylic acid

5-O-Caffeoylquinic acid

Bergapten

Agathisflavone

(3R,4R)-4-hydroxy-de-O-methyllasiodiplodin

6-oxolasiodiplodin

Ficusines A

Ficusines B

Ficusines C

(Z)-1,6,6-trimethyl-7-oxabicyclo nih.govnih.govresearchgate.nethexa-2(9)-en-10-oic acid

Methyl (S)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxypropanoate

1β-(3-hydroxy-4,5-dimethoxyphenyl)-O-glucopyranoside

Pheophytin a

Pheophytin b

Flavopiridol

Q & A

Q. What longitudinal study designs are appropriate for assessing this compound’s chronic toxicity?

- Methodological Answer : Conduct subchronic (90-day) and chronic (1-year) rodent studies with histopathological analysis of liver/kidney tissues. Include control groups, dose escalation cohorts, and biomarker monitoring (e.g., ALT/AST for hepatotoxicity). Follow OECD Guidelines 452 for regulatory compliance .

Data Presentation Guidelines

- Tables : Use Roman numerals for labeling, include footnotes for abbreviations, and ensure self-explanatory titles (e.g., Table I: IC50 Values of this compound Across Antioxidant Assays) .

- Figures : Provide high-resolution chromatograms or dose-response curves with error bars (SD/SEM). Specify statistical significance (p-values) in captions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.